3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with a substituted phenol in the presence of cesium carbonate and a catalytic amount of copper iodide in dimethylformamide (DMF) at elevated temperatures under microwave irradiation . This reaction yields the desired imidazo[1,2-b]pyridazine derivative, which can then be further functionalized to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and high-throughput screening techniques are likely employed to optimize yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Cesium carbonate, copper iodide, DMF, microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific kinases involved in cell signaling pathways.
Medicine: Potential therapeutic agent for treating diseases such as cancer, psoriasis, rheumatoid arthritis, and multiple sclerosis
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research.
Mechanism of Action
The mechanism of action of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile involves the inhibition of specific kinases, such as transforming growth factor-β activated kinase (TAK1) and interleukin-17A (IL-17A). These kinases play crucial roles in cell growth, differentiation, and inflammatory responses . By inhibiting these kinases, the compound can modulate various cellular pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Imidazo[1,2-a]pyridine analogues: These compounds are also known for their therapeutic potential, particularly in the treatment of tuberculosis.
Uniqueness
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C18H18N6O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H18N6O/c19-12-15-16(2-1-7-20-15)23-9-5-14(6-10-23)13-25-18-4-3-17-21-8-11-24(17)22-18/h1-4,7-8,11,14H,5-6,9-10,13H2 |
InChI Key |
ARJCUZBBCUZPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=C(N=CC=C4)C#N |
Origin of Product |
United States |
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